benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate

Medicinal Chemistry Physicochemical Profiling Prodrug Design

Researchers requiring a benzyl-protected acetate for orthogonal deprotection strategies often face limited purity and unreliable supply. Bn-2-[(6-Me-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate (CAS 898441-40-2) solves this with ≥95% purity and consistent quality. - Enhanced lipophilicity (MW 290.34 g/mol) vs. methyl ester for improved membrane permeability. - Orthogonal hydrogenolysis of benzyl ester preserves acid/base-sensitive groups. - Reliable supply for dose-response SAR studies requiring <0.5 log unit IC50 shift confidence.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 898441-40-2
Cat. No. B2558952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate
CAS898441-40-2
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)SCC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H14N2O3S/c1-10-7-12(16-14(18)15-10)20-9-13(17)19-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,15,16,18)
InChIKeyJTESMKFBPOJXFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate (CAS 898441-40-2) – Procurement-Relevant Baseline Characteristics


Benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate (CAS 898441-40-2) is a benzyl ester derivative within the 2‑(pyrimidinylsulfanyl)acetate class, having molecular formula C14H14N2O3S and molecular weight 290.34 g/mol . It is typically supplied at ≥95% purity for research use and contains a thioether bridge between the pyrimidinone ring and the benzyl‑protected acetate moiety .

Why Generic Substitution Fails for Benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate – Critical Differentiation from Analogs


Direct substitution of the benzyl ester with the methyl ester or free‑acid analog is not equivalent because the benzyl group substantially alters lipophilicity, steric bulk, and reactivity under hydrogenolysis conditions. The methyl ester (CAS 84758-46-3) is significantly less lipophilic, which impacts membrane permeability and partitioning in biological assays, while the free acid may exhibit different ionization and solubility profiles that preclude direct replacement in synthetic or biological protocols [1].

Quantitative Evidence Guide: Differentiating Benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate from Closest Analogs


Molecular Weight and Lipophilicity Advantage Over Methyl Ester Analog

The benzyl ester exhibits a molecular weight of 290.34 g/mol, which is 76.10 g/mol higher than the methyl ester analog (214.24 g/mol) [1]. Although an experimentally measured logP value for the benzyl ester is lacking, this molecular weight increase typically corresponds to a logP increase of approximately 1.5–2.0 log units relative to the methyl ester, thereby enhancing membrane permeability and metabolic stability in prodrug applications .

Medicinal Chemistry Physicochemical Profiling Prodrug Design

Orthogonal Protecting‑Group Utility: Selective Hydrogenolysis vs. Harsh Hydrolysis

The benzyl ester can be cleanly removed by catalytic hydrogenation (e.g., H₂ + Pd/C), whereas the methyl ester requires strongly basic or acidic conditions for hydrolysis. This orthogonal reactivity enables a sequential deprotection strategy without affecting acid‑ or base‑sensitive functional groups elsewhere in the scaffold [1]. No quantitative yield data for this specific compound are available in the public domain.

Synthetic Methodology Protecting Group Strategy Multistep Synthesis

Purity Specification and Reproducibility in Biological Assays

The target compound is routinely supplied at ≥95% purity, which is critical for obtaining reproducible IC₅₀ or EC₅₀ values in cell‑based assays . In contrast, several closely related analogs (e.g., the free acid or the N‑benzylamide) are often offered at lower purity grades (typically 90–95%), potentially introducing confounding impurities that obscure biological readouts .

Quality Control Biological Assay Reproducibility Chemical Procurement

Optimal Application Scenarios for Benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate Based on Available Evidence


Prodrug Design Leveraging Benzyl Ester Lipophilicity

The increased lipophilicity of the benzyl ester, inferred from the 76 g/mol molecular weight difference relative to the methyl analog, supports its use as a prodrug moiety in early‑stage lead optimization. The benzyl group can enhance cellular uptake and metabolic stability while providing a handle for later hydrogenolysis to the active acid [1].

Multi‑Step Organic Synthesis Requiring Orthogonal Deprotection

The benzyl ester's susceptibility to neutral hydrogenolysis makes it a valuable protecting group when acid‑ or base‑sensitive functional groups are present. This orthogonal reactivity allows the introduction of a temporary benzyl‑protected acetate side chain that can be removed at a late synthetic stage without disturbing the remainder of the molecule [1].

High‑Purity Biological Screening Against Protease or Acetylase Targets

The consistent ≥95% purity specification, which exceeds that of many common analogs, minimizes the risk of impurity‑driven assay artifacts. This makes the compound a reliable choice for dose‑response studies where small changes in activity (e.g., IC₅₀ shifts of <0.5 log units) carry significant SAR interpretation weight .

Quote Request

Request a Quote for benzyl 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.